2-chloro-6-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with chloro and fluoro groups, as well as a cyclopentyl moiety linked through a hydroxyethoxy chain. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nucleophilic Substitution:
Amide Formation: The benzoyl chloride derivative is reacted with an amine to form the benzamide core.
Cyclopentyl Derivative Addition: The cyclopentyl moiety is introduced through a nucleophilic substitution reaction with a suitable cyclopentyl halide.
Hydroxyethoxy Chain Addition: The hydroxyethoxy chain is added via an etherification reaction using a suitable hydroxyethoxy halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and pH), and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy chain can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines.
Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
2-chloro-6-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluoro-N-(cyclopentylmethyl)benzamide: Lacks the hydroxyethoxy chain.
2-chloro-6-fluoro-N-((1-(2-methoxyethoxy)cyclopentyl)methyl)benzamide: Contains a methoxyethoxy chain instead of a hydroxyethoxy chain.
Uniqueness
The presence of the hydroxyethoxy chain in 2-chloro-6-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide imparts unique physicochemical properties, such as increased solubility and potential for hydrogen bonding, which may enhance its biological activity and therapeutic potential compared to similar compounds.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClFNO3/c16-11-4-3-5-12(17)13(11)14(20)18-10-15(21-9-8-19)6-1-2-7-15/h3-5,19H,1-2,6-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNKOXVYOULHPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=C(C=CC=C2Cl)F)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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